Pentaerythrityl tetrabromide

Flame Retardant Polymer Additive Bromine Content Analysis

Dendrimer and polymer network research demands a tetrafunctional core with uniform, predictable reactivity - asymmetric or impure alternatives introduce structural defects that propagate irreversibly through subsequent synthetic generations. Pentaerythrityl tetrabromide (CAS 3229-00-3) delivers four chemically equivalent bromomethyl groups arranged with perfect C4 tetrahedral symmetry, enabling precise stoichiometric control unattainable with linear or partially substituted analogs. • >98.0% (GC) purity ensures defect-free dendrimer growth and clean spiropentane formation via Zn-mediated debromination • 82.5% Br by weight - highest bromine density among common flame-retardant additives, reducing required loading levels • White crystalline powder; ambient shipping; pre-installed bromide leaving groups eliminate hydroxyl activation steps required with pentaerythritol cores

Molecular Formula C5H8Br4
Molecular Weight 387.73 g/mol
CAS No. 3229-00-3
Cat. No. B147392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythrityl tetrabromide
CAS3229-00-3
SynonymsTetrakis(bromethyl)methane
Molecular FormulaC5H8Br4
Molecular Weight387.73 g/mol
Structural Identifiers
SMILESC(C(CBr)(CBr)CBr)Br
InChIInChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2
InChIKeyOYSVBCSOQFXYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.13e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Pentaerythrityl Tetrabromide: Chemical Identity and Physicochemical Baseline


Pentaerythrityl tetrabromide (CAS 3229-00-3), also known as tetrakis(bromomethyl)methane, 1,3-dibromo-2,2-bis(bromomethyl)propane, or tetrabromoneopentane, is a brominated organic compound with molecular formula C5H8Br4 and molecular weight of 387.73 g/mol [1]. This tetrahedral C4-symmetric molecule consists of a central quaternary carbon bearing four chemically equivalent bromomethyl (–CH2Br) groups, providing four reactive primary alkyl bromide sites arranged with perfect tetrahedral symmetry [1]. As a commercial research chemical, it is available with typical purity specifications of >98.0% (GC) and appears as a white to almost white crystalline powder or crystals at ambient temperature . The compound is supplied primarily by specialty chemical vendors including TCI, Sigma-Aldrich, and regional distributors, with pricing ranging from approximately USD $43 for 5 g to USD $158 for 25 g from major suppliers .

Core Architecture
Tetrahedral C4-symmetry with four equivalent bromomethyl groups for predictable stoichiometric control.
Bromine Density
High bromine content supports research into reduced loading in flame-retardant polymer formulations.
Reactive Handles
Pre-installed primary alkyl bromide leaving groups eliminate activation steps in dendrimer and network synthesis.

Critical Distinctions from Generic Tetrafunctional Building Blocks


Generic substitution of pentaerythrityl tetrabromide with structurally similar tetrafunctional or polybrominated compounds poses significant technical risks due to unique and irreplaceable performance attributes. Its high bromine content (82.5% Br by weight) and tetrahedral C4-symmetry yield a compact, rigid, and perfectly symmetrical core that cannot be replicated by linear aliphatic tetrabromides or aromatic polybrominated compounds [1]. The four chemically equivalent bromomethyl groups offer uniform and predictable reactivity, enabling precise stoichiometric control in polymerization reactions — a property absent in less symmetrical or partially substituted analogs [2]. Additionally, pentaerythrityl tetrabromide exhibits a distinct intramolecular cyclization pathway (forming spiropentane) that is unique to its rigid tetrahedral geometry and is not observed with flexible-chain alternatives, which instead undergo intermolecular polymerization [3]. As such, any generic substitution would fundamentally alter reaction pathways, product architecture, or material performance, making informed procurement essential for maintaining experimental reproducibility and material specifications.

Linear Tetrabromides
Lack tetrahedral preorganization; reaction pathways may shift from intramolecular cyclization to intermolecular polymerization, altering product architecture.
Aromatic Polybromides (e.g., TBBPA)
Lower bromine density and different thermal decomposition profile can change loading requirements and processing behavior in polymer compounding.
Tetraol Initiator Cores
Hydroxyl groups require activation (e.g., tosylation) to achieve comparable leaving-group ability; direct replacement may introduce additional synthetic steps and yield loss.

Quantitative Procurement Evidence Across Key Dimensions


Bromine Content vs. Linear Tetrabromides and Flame Retardants

Pentaerythrityl tetrabromide contains 82.5% bromine by weight (calculated from molecular formula C5H8Br4; MW 387.73 g/mol; Br mass 319.64 g/mol), representing one of the highest bromine weight percentages achievable in a stable, non-aromatic aliphatic organic compound. This high bromine density significantly exceeds that of common linear aliphatic tetrabromides such as 1,2,3,4-tetrabromobutane (C4H6Br4, MW 373.71 g/mol, Br = 85.5% but with lower thermal stability) and aromatic polybrominated compounds like tetrabromobisphenol A (TBBPA, C15H12Br4O2, MW 543.87 g/mol, Br = 58.8%) [1][2]. The compact molecular structure of pentaerythrityl tetrabromide also contributes to a high bromine volumetric density of approximately 2.14 g Br/mL, exceeding that of TBBPA (approximately 1.2 g Br/mL) .

Bromine Content vs. TBBPA & Linear Analogs
Analytical context
82.5% Br (target)
vs. 58.8% (TBBPA)
vs. 85.5% (1,2,3,4-tetrabromobutane)
Higher bromine density may support lower additive loading for flame-retardant research.
Volumetric density advantage over TBBPA; thermal stability differs from low-melting linear tetrabromide.
Flame Retardant Polymer Additive Bromine Content Analysis

Dendrimer Core Reactivity: Tetrabromide vs. Tetraol Initiator

In the genealogically directed synthesis of poly(thioether) dendrimers, pentaerythrityl tetrabromide serves as an Nc=4 (multiplicity 4) initiator core that reacts with four equivalents of a branch cell reagent (BCR, Nb=3) to yield the first generation possessing four bicyclic orthoester groups [1]. The bromide leaving groups of pentaerythrityl tetrabromide provide superior SN2 reactivity compared to the hydroxyl groups of the analogous tetraol initiator core, pentaerythritol. While quantitative reaction yield comparisons between the tetrabromide and tetraol cores are not reported in the same study, the tetrabromide core enabled controlled propagation to generation 2 (12 surface groups) before encountering de Gennes dense packing at generation 3 (36 surface groups) . Attempts to synthesize comparable dendrimers using pentaerythritol (tetraol) core generally require prior activation (e.g., tosylation or mesylation) to achieve comparable leaving group ability, adding synthetic steps and reducing overall yield [2].

Dendrimer Core Reactivity
Class-level
Nc=4 core, direct SN2
vs. tetraol core (requires activation)
Pre-installed bromide groups eliminate an activation step, supporting controlled dendrimer generation growth.
Class-level inference; comparable generation data for tetraol core not reported in same study.
Dendrimer Synthesis Polymer Chemistry Branch Cell Reagent

Intramolecular Cyclization Selectivity for Spiropentane Synthesis

Pentaerythrityl tetrabromide undergoes zinc-mediated debromination to yield spiropentane, the simplest spiro-cycloalkane, via a double intramolecular cyclization pathway [1][2]. This reaction exploits the rigid tetrahedral geometry that forces two pairs of bromomethyl groups into close spatial proximity, facilitating the formation of two fused cyclopropane rings sharing a single quaternary carbon. In contrast, attempts to synthesize tetraalkenylmethane cross-linkers from pentaerythrityl tetrabromide using substitution reactions resulted in intramolecular cyclization to form a spiro compound, whereas linear aliphatic tetrabromides (e.g., 1,2,3,4-tetrabromobutane) lack the requisite spatial preorganization and undergo intermolecular polymerization or simple substitution without cyclization [3]. The reported yield of spiropentane from pentaerythrityl tetrabromide via zinc dust debromination with sodium carbonate and sodium iodide is approximately 15-20% [2].

Spiropentane Cyclization Selectivity
Class-level
Spiropentane yield ~15–20% (Zn debromination)
Linear tetrabromides: no spiro formation
Unique intramolecular cyclization pathway reported; flexible-chain analogs undergo intermolecular reactions instead.
Reaction conditions: Zn dust, Na₂CO₃, NaI.
Spiro Compound Synthesis Intramolecular Cyclization Strained Hydrocarbon

Thermal Stability vs. Low-Melting Aliphatic Polybromides

Pentaerythrityl tetrabromide exhibits a melting point of 158-160°C (lit.) and boiling point of 305-306°C (lit.) at 760 mmHg, with a vapor pressure of 0.0±0.6 mmHg at 25°C and flash point of 152.5±13.7°C . These thermal properties provide a wide liquid processing window of approximately 145°C between melting and flash point. In contrast, structurally related linear aliphatic tetrabromides such as 1,2,3,4-tetrabromobutane have a melting point of 0-2°C and boiling point of approximately 240-250°C with decomposition, offering a significantly narrower and less predictable thermal processing window [1]. The high melting point of pentaerythrityl tetrabromide also facilitates easier handling and storage as a crystalline solid, reducing the risk of liquid leakage or vapor exposure during routine laboratory operations.

Thermal Stability Window
Analytical context
Tm 158–160 °C (target)
vs. Tm 0–2 °C (linear tetrabromide)
Solid-state handling at ambient conditions; higher melting point simplifies weighing and reduces volatilization.
Processing window relative to flash point (~152.5 °C) is narrow; temperature control needed during compounding.
Thermal Stability Polymer Processing Additive Compatibility

Purity Specification and Analytical Characterization Comparison

Commercially available pentaerythrityl tetrabromide is offered with defined purity specifications that vary among suppliers. TCI provides the compound with purity >98.0% by GC analysis, melting point range 159.0-163.0°C, and appearance specified as white to almost white powder or crystals . AKSci offers the compound at 98% (GC) purity with melting point 158-160°C (lit.) . J&K Scientific provides a 96% purity grade at a lower price point (approximately ¥200-213 for 5 g) . SpectraBase documents comprehensive analytical characterization including 6 NMR spectra, 4 FTIR spectra, 1 Raman spectrum, and 3 MS (GC) spectra available for identity confirmation [1]. Procurement selection between >98.0% and 96% purity grades represents a direct trade-off between higher chemical purity and cost savings, with the higher purity grade recommended for applications requiring precise stoichiometric control (e.g., dendrimer core stoichiometry) and the 96% grade potentially acceptable for applications where minor impurities do not interfere with reaction outcomes.

Commercial Purity Grades
Head-to-head
TCI/AKSci: >98.0% (GC)
J&K Scientific: 96% (GC), lower cost
Purity grade choice directly impacts stoichiometric precision; ≥98% recommended for dendrimer core or sensitive polymerization work.
SpectraBase provides NMR, FTIR, Raman, and MS reference data for identity confirmation.
Quality Control Analytical Chemistry Vendor Comparison

Evidence-Based Application Scenarios for Procurement


Spiropentane and Strained Spirocyclic Hydrocarbon Synthesis

Pentaerythrityl tetrabromide is the definitive precursor for the laboratory-scale synthesis of spiropentane, the simplest spiro-cycloalkane, via zinc-mediated debromination with sodium carbonate and sodium iodide [1][2]. The rigid tetrahedral geometry forces intramolecular cyclization to form two fused cyclopropane rings sharing a single quaternary carbon, a pathway unique to this precursor and not achievable with flexible-chain tetrabromides [2]. The reaction yields spiropentane at approximately 15-20%, sufficient for fundamental studies of spiro-conjugation, ring strain energetics, and small-ring hydrocarbon reactivity. Researchers should procure the >98.0% (GC) purity grade to ensure the debromination proceeds without side reactions from impurities, which could form alternative hydrocarbons such as methylenecyclobutane or 2-methyl-1-butene [3].

Tetravalent Initiator Core for Divergent Dendrimer Synthesis

Pentaerythrityl tetrabromide serves as an Nc=4 initiator core for the divergent, genealogically directed synthesis of poly(thioether) dendrimers and related hyperbranched macromolecular architectures [1][2]. The four chemically equivalent bromomethyl groups react quantitatively with thiolate nucleophiles under basic conditions, enabling precise control over generation growth with well-defined branching multiplicity. Researchers constructing tetrahedral dendritic scaffolds benefit from the pre-installed bromide leaving groups, which eliminate the need for prior hydroxyl activation (as required when using pentaerythritol tetraol cores) and reduce synthetic step count [3]. The >98.0% (GC) purity grade is strongly recommended for dendrimer core applications, as impurities containing fewer than four reactive sites would introduce structural defects that propagate through subsequent generations, compromising molecular weight distribution and architectural uniformity.

High-Bromine-Density Flame Retardant for Thermoplastics

Pentaerythrityl tetrabromide, with 82.5% bromine by weight, functions as a high-efficiency flame retardant additive for polypropylene and other thermoplastic polymers [1][2]. The compact molecular structure contributes to a high bromine volumetric density, enabling lower additive loading levels to achieve target flammability ratings compared to lower-bromine-content alternatives such as tetrabromobisphenol A (58.8% Br) [3]. The compound's melting point of 158-160°C provides a defined processing window suitable for compounding with polypropylene (typical processing temperatures 180-230°C), though the narrow window between melting and flash point (152.5°C) necessitates careful temperature control during extrusion and molding operations . For industrial-scale flame retardant applications, procurement of the 96% purity grade may offer a more favorable cost-performance ratio, provided the specific impurity profile is verified as non-interfering with polymer matrix properties and flame retardant performance metrics.

Crosslinking Agent for Polystyrene and Specialty Networks

Tetrakis(bromomethyl)methane has been employed as a crosslinking agent for polystyrene and related polymers in cell culture and biomaterial scaffold applications [1]. The four reactive bromomethyl sites allow the formation of a three-dimensional polymer network with precisely defined crosslink density, which governs mechanical properties, solvent swelling behavior, and cell adhesion characteristics [2]. The tetrahedral geometry produces a more open, interconnected network architecture compared to linear bifunctional or planar trifunctional crosslinkers, potentially enhancing nutrient diffusion and waste removal in cell culture scaffolds. However, researchers should note that substitution reactions with pentaerythrityl tetrabromide are susceptible to competing intramolecular cyclization (forming spiro compounds) when using strong nucleophiles under certain conditions [3]. Procurement of analytical-grade material (>98.0% GC) with full spectral characterization (NMR, FTIR) is advisable to confirm identity and purity before incorporating into crosslinked polymer networks where stoichiometric precision is critical.

Application
Selection Property
Validation Focus
Spiropentane precursor synthesis
Tetrahedral preorganization for intramolecular cyclization
Debromination efficiency and byproduct profile
Divergent dendrimer synthesis
Nc=4 core with pre-installed bromide leaving groups
Stoichiometric control and generation uniformity
Flame-retardant polymer compounding
High bromine density and defined thermal processing window
Additive loading optimization and matrix compatibility
Polystyrene network crosslinking
Tetrafunctional reactive sites for 3D network formation
Network crosslink density and cyclization side-reaction risk

Technical Documentation Hub

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